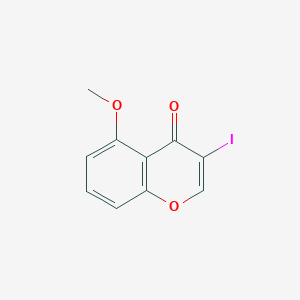

3-iodo-5-methoxy-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

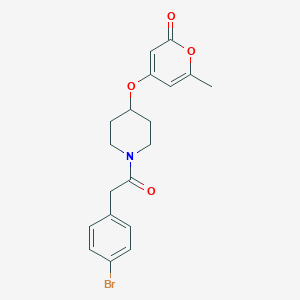

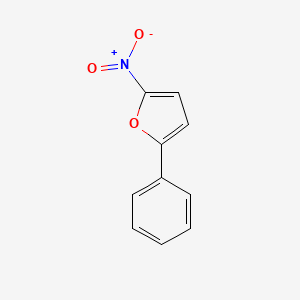

3-iodo-5-methoxy-4H-chromen-4-one is a chemical compound with the molecular formula C10H7IO3 . It has a molecular weight of 302.07 . The compound is a powder at room temperature .

Synthesis Analysis

The synthesis of 3-iodo-5-methoxy-4H-chromen-4-one and similar compounds has been a topic of interest in recent years . One method involves the heterocyclization of β-ketoenamines .Molecular Structure Analysis

The InChI code for 3-iodo-5-methoxy-4H-chromen-4-one is 1S/C10H7IO3/c1-13-7-3-2-4-8-9(7)10(12)6(11)5-14-8/h2-5H,1H3 . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving 3-iodo-5-methoxy-4H-chromen-4-one are not mentioned in the search results, chroman-4-one derivatives, to which this compound belongs, are known to exhibit a broad variety of remarkable biological and pharmaceutical activities .Physical And Chemical Properties Analysis

3-iodo-5-methoxy-4H-chromen-4-one is a powder at room temperature . It has a melting point of 143-145°C .Applications De Recherche Scientifique

Medicinal Chemistry

Chroman-4-one acts as a major building block in a large class of medicinal compounds . It exhibits a broad variety of remarkable biological and pharmaceutical activities . The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone but exhibits significant variations in biological activities .

Synthesis of Novel Lead Compounds

Chroman-4-one is used in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds . However, due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

Biological and Pharmaceutical Activities

Natural and synthetic chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Alzheimer’s Disease Research

In vitro studies revealed that (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one and (E)-3-(4-dimethylamino-benzylidene)-6-bromo-chroman-4-one derivatives exhibited high binding affinities to Aβ plaques . This suggests potential applications in Alzheimer’s disease research.

Green Chemistry

Several studies have reported various methods for the preparation of 4-chromanone derivatives, including one-pot synthesis, recyclable catalysts, green methodologies, and reactions in aqueous media . These methods aim to reduce the reaction time, catalyst utilization, and byproducts elimination as well as yield enhancement .

Drug Designing and Development

Considering the versatility of chromanone, it is used as a template in drug designing and development . Its structural versatility allows for the creation of a wide range of pharmacologically active compounds .

Safety and Hazards

Orientations Futures

The future directions for the study of 3-iodo-5-methoxy-4H-chromen-4-one and similar compounds could involve further exploration of their synthesis methods and biological activities . Given their broad range of biological and pharmaceutical activities, these compounds could have significant potential in medicinal chemistry .

Propriétés

IUPAC Name |

3-iodo-5-methoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IO3/c1-13-7-3-2-4-8-9(7)10(12)6(11)5-14-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDDDSRWAQSTJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C(=CO2)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2817597.png)

![6-(4-Ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-[(1S,2R)-2-Methylcyclopropyl]propanal](/img/structure/B2817601.png)

![2,4-dichloro-N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenecarbohydrazide](/img/structure/B2817604.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2817616.png)